

Physicochemical properties of 2-(4-Cyanophenoxy)-2-methylpropanoic acid

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Compound of Interest

Compound Name: 2-(4-Cyanophenoxy)-2-methylpropanoic acid

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An In-depth Technical Guide to the Physicochemical Properties of **2-(4-Cyanophenoxy)-2-methylpropanoic acid**

Authored by: Gemini, Senior Application Scientist Introduction

2-(4-Cyanophenoxy)-2-methylpropanoic acid is a member of the phenoxyalkanoic acid class of compounds, a scaffold of significant interest in medicinal chemistry and materials science. Its structure, featuring a carboxylic acid, a gem-dimethyl group, an ether linkage, and a cyano-substituted aromatic ring, imparts a unique combination of properties that are critical for its behavior in biological and chemical systems. This guide provides a comprehensive analysis of its key physicochemical properties, supported by established experimental protocols and spectroscopic interpretation. This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this molecule.

Chemical Identity and Molecular Structure

The fundamental identity of a compound is rooted in its structure. The arrangement of atoms and functional groups dictates its reactivity, polarity, and overall physical behavior.

- Chemical Name: **2-(4-Cyanophenoxy)-2-methylpropanoic acid**
- CAS Number: 79925-16-9[1]

- Molecular Formula: C₁₁H₁₁NO₃ [1]
- Molecular Weight: 205.21 g/mol [1]

The structure combines a hydrophilic carboxylic acid head with a more lipophilic cyanophenyl tail, creating a molecule with amphiphilic characteristics.

Caption: Molecular Structure of **2-(4-Cyanophenoxy)-2-methylpropanoic acid**.

Core Physicochemical Properties

A quantitative summary of the primary physicochemical properties is essential for predicting the compound's behavior in various experimental and physiological settings.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₁ NO ₃	[1]
Molecular Weight	205.21 g/mol	[1]
Monoisotopic Mass	205.0739 Da	[2]
Melting Point	118-120 °C	[1]
Boiling Point (Predicted)	381.3 ± 17.0 °C	[1]
Density (Predicted)	1.22 ± 0.1 g/cm ³	[1]
pKa (Predicted)	3.05 ± 0.10	[1]
XlogP (Predicted)	1.7	[2]

Detailed Physicochemical Characterization

Physical State and Appearance

Based on its melting point of 118-120 °C, **2-(4-Cyanophenoxy)-2-methylpropanoic acid** exists as a solid at standard temperature and pressure. Compounds in this class are typically white to off-white crystalline solids.

Solubility Profile

The solubility of this molecule is a tale of two parts: the hydrophilic carboxylic acid group and the lipophilic cyanophenyl moiety.[3]

- **Aqueous Solubility:** The carboxylic acid group can engage in hydrogen bonding with water, granting it a degree of aqueous solubility. However, this is counteracted by the hydrophobic nature of the aromatic ring and the gem-dimethyl groups.[3] Solubility is expected to be highly pH-dependent. In basic solutions ($\text{pH} > \text{pKa}$), the carboxylate anion (R-COO^-) will form, significantly increasing water solubility due to ion-dipole interactions. In acidic solutions ($\text{pH} < \text{pKa}$), the neutral carboxylic acid form will predominate, leading to lower aqueous solubility.
- **Organic Solubility:** The compound is expected to show good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, ethanol, and acetone, which can solvate both the polar and non-polar regions of the molecule.

Acidity and pKa

The predicted pKa of 3.05 ± 0.10 indicates that **2-(4-Cyanophenoxy)-2-methylpropanoic acid** is a moderately strong organic acid.[1] This value is lower than that of a simple alkyl carboxylic acid like isobutyric acid ($\text{pKa} \approx 4.86$)[4]. The increased acidity is attributable to the electron-withdrawing nature of the phenoxy group, which stabilizes the carboxylate conjugate base through induction. At physiological pH (~ 7.4), the carboxylic acid group will be almost completely deprotonated, existing as the carboxylate anion. This is a critical consideration for drug development, as it influences absorption, distribution, metabolism, and excretion (ADME) properties.

Spectroscopic Profile

Spectroscopic analysis is indispensable for structural elucidation and purity assessment. Below is an expert interpretation of the expected spectral data for this molecule, based on its functional groups and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **^1H NMR Spectroscopy:** The proton NMR spectrum is predicted to show distinct signals corresponding to the different proton environments.

Proton Environment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Integration	Rationale
Carboxylic Acid (-COOH)	10.0 - 13.0	Singlet (broad)	1H	Deshielded, acidic proton. Often broad due to hydrogen bonding and exchange.
Aromatic (H _a)	~7.6	Doublet	2H	Protons ortho to the electron-withdrawing cyano group are deshielded.
Aromatic (H _b)	~7.0	Doublet	2H	Protons meta to the cyano group (ortho to the ether linkage) are less deshielded.
gem-Dimethyl (-C(CH ₃) ₂)	~1.5	Singlet	6H	Equivalent methyl protons on a quaternary carbon, appearing as a single sharp peak.

- ¹³C NMR Spectroscopy: The carbon spectrum provides a map of the carbon skeleton.

Carbon Environment	Predicted Chemical Shift (δ , ppm)	Rationale
Carboxylic Acid (-COOH)	170 - 180	Typical range for a carboxylic acid carbonyl carbon.
Aromatic (C-O)	160 - 165	Quaternary aromatic carbon attached to the electronegative oxygen.
Aromatic (C-CN)	105 - 110	Quaternary aromatic carbon attached to the cyano group.
Nitrile (-CN)	118 - 122	Characteristic chemical shift for a nitrile carbon.
Aromatic (CH)	115 - 135	Aromatic CH carbons will appear in this region, with distinct shifts based on their position relative to substituents.
Quaternary (-O-C(CH ₃) ₂)	75 - 85	The quaternary carbon of the isobutyrate moiety, shifted downfield by the ether oxygen.
gem-Dimethyl (-C(CH ₃) ₂)	20 - 30	Equivalent methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying functional groups. The spectrum of this compound would be dominated by characteristic vibrations.

Functional Group	Vibration Type	Wavenumber (cm ⁻¹)	Characteristic	Appearance
Carboxylic Acid	O-H stretch	2500 - 3300		Very broad and strong, often obscuring C-H stretches. ^[5]
Alkyl	C-H stretch	2850 - 3000		Medium to strong, may be seen on the shoulder of the broad O-H band.
Nitrile	C≡N stretch	2220 - 2260		Sharp, medium intensity peak. A key diagnostic band.
Carbonyl	C=O stretch	1700 - 1725		Strong and sharp, characteristic of a carboxylic acid carbonyl. ^[5]
Aromatic	C=C stretch	1450 - 1600		Multiple medium to sharp bands.
Ether	C-O stretch	1200 - 1300 (Aryl-Alkyl)		Strong band associated with the aryl-O-C stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, aiding in structural confirmation.

- Molecular Ion (M⁺•): The molecular ion peak would be observed at an m/z corresponding to the molecular weight (205.21). High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₁₁H₁₁NO₃) with high accuracy.
- Key Fragmentation Pathways:

- Loss of COOH: A fragment corresponding to $[M - 45]^+$ from the loss of the carboxyl radical is expected.
- McLafferty Rearrangement: Not possible due to the lack of a gamma-hydrogen.
- Cleavage of the Ether Bond: Fragmentation on either side of the ether oxygen can lead to characteristic ions, such as those corresponding to the cyanophenoxy radical or the 2-methylpropanoic acid cation.

Experimental Protocols for Physicochemical Analysis

The trustworthiness of physicochemical data relies on robust and validated experimental methods. The following protocols outline standard procedures for determining key properties.

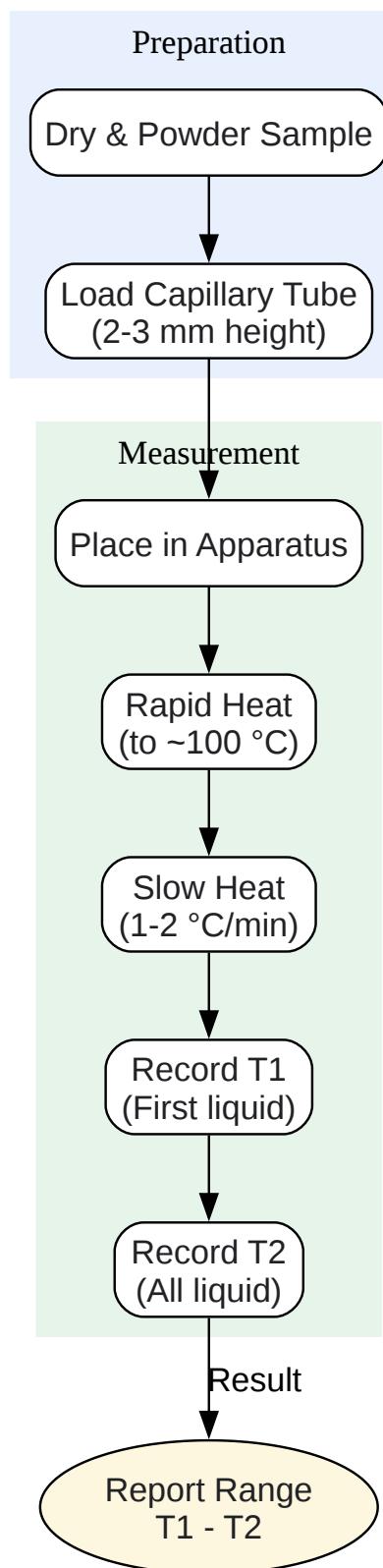
Protocol: Melting Point Determination (Capillary Method)

Principle: This method determines the temperature range over which a solid substance transitions to a liquid. A narrow melting range is indicative of high purity.

Methodology:

- **Sample Preparation:** Ensure the sample is completely dry and finely powdered.
- **Capillary Loading:** Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- **Apparatus Setup:** Place the loaded capillary into a calibrated melting point apparatus.
- **Measurement:**
 - Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point (118 °C).
 - Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
 - Record the temperature at which the first drop of liquid appears (T_1).

- Record the temperature at which the last solid crystal melts (T_2).
- Reporting: The melting point is reported as the range $T_1 - T_2$.



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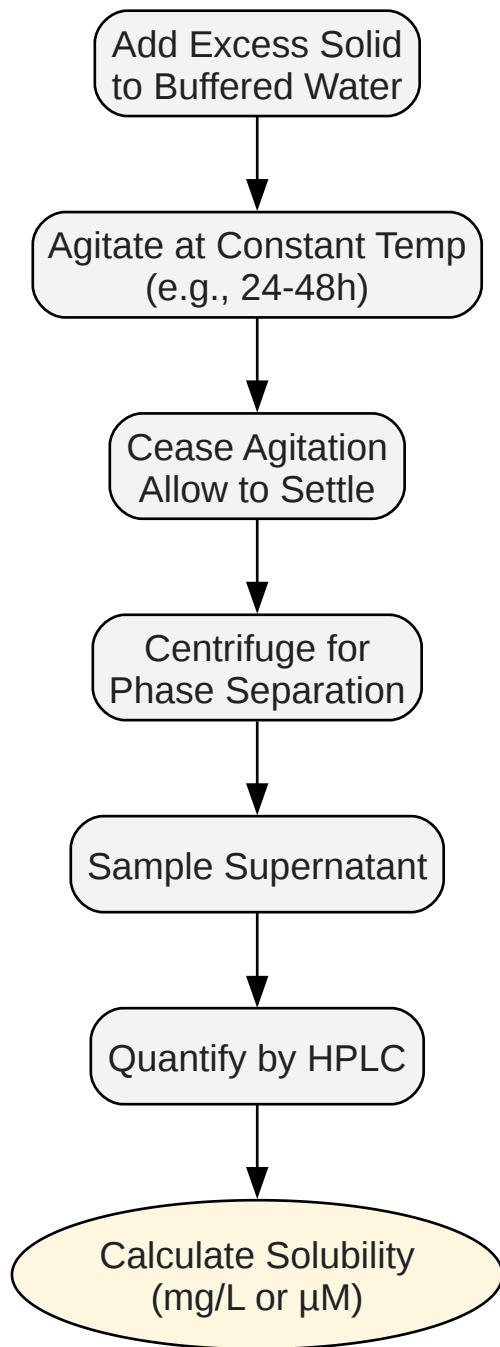
Caption: Workflow for Melting Point Determination.

Protocol: Aqueous Solubility (Shake-Flask Method - OECD 105)

Principle: This equilibrium method measures the saturation concentration of a substance in water at a specific temperature. It is the gold standard for determining aqueous solubility.

Methodology:

- **System Preparation:** Add an excess amount of **2-(4-Cyanophenoxy)-2-methylpropanoic acid** to a known volume of pH-buffered water (e.g., pH 7.4 phosphate buffer) in a flask.
- **Equilibration:** Seal the flask and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary test can determine the time to equilibrium.
- **Phase Separation:** After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure clear separation of the solid and aqueous phases.
- **Sampling:** Carefully extract an aliquot of the clear, saturated aqueous supernatant.
- **Quantification:** Analyze the concentration of the dissolved compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Calculation:** The solubility is calculated from the measured concentration, expressed in units such as mg/L or µM.



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